tert-butyl 3-({[2-(2-methoxy-5-methylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate
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Overview
Description
Tert-butyl 3-({[2-(2-methoxy-5-methylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an isoquinoline ring, and a methoxy-methylanilino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-({[2-(2-methoxy-5-methylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include tert-butyl chloroformate, methoxy-methylaniline, and various catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-({[2-(2-methoxy-5-methylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions can include a wide range of derivatives, such as substituted isoquinolines, quinones, and various amines and alcohols .
Scientific Research Applications
Tert-butyl 3-({[2-(2-methoxy-5-methylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-({[2-(2-methoxy-5-methylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but with different functional groups and applications.
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Shares the tert-butyl group but has a different core structure and properties.
Uniqueness
Tert-butyl 3-({[2-(2-methoxy-5-methylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is unique due to its combination of functional groups and the presence of the isoquinoline ring, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C25H31N3O5 |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[[2-(2-methoxy-5-methylanilino)-2-oxoethyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C25H31N3O5/c1-16-10-11-21(32-5)19(12-16)27-22(29)14-26-23(30)20-13-17-8-6-7-9-18(17)15-28(20)24(31)33-25(2,3)4/h6-12,20H,13-15H2,1-5H3,(H,26,30)(H,27,29)/t20-/m1/s1 |
InChI Key |
WADJLKARZFTMFN-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)[C@H]2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)C2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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